molecular formula C11H10FN3O2 B13629480 2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid

2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid

Cat. No.: B13629480
M. Wt: 235.21 g/mol
InChI Key: DRWJPKZEFJIPCZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

2-[5-amino-3-(3-fluorophenyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C11H10FN3O2/c12-8-3-1-2-7(4-8)9-5-10(13)15(14-9)6-11(16)17/h1-5H,6,13H2,(H,16,17)

InChI Key

DRWJPKZEFJIPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=C2)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.

Scientific Research Applications

2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Comparison of Key Pyrazole-Acetic Acid Derivatives
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid 1284422-70-3 3-Fluorophenyl, NH₂ 235.22 Kinase inhibitor intermediate
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)acetic acid 445430-62-6 4-Fluorophenyl, NH₂ 235.22 Discontinued; similar bioactivity
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid 74361-78-7 Phenyl, NH₂ 217.23 Lower lipophilicity; less stable
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride N/A CF₃, NH₂ (HCl salt) 268.63 Enhanced metabolic resistance
5-Amino-1H-pyrazole-3-acetic acid 174891-10-2 No aryl substituent 141.13 Basic scaffold for further derivatization
Key Observations:

Fluorophenyl Position: The 3-fluorophenyl analog (CAS 1284422-70-3) exhibits higher metabolic stability compared to the 4-fluorophenyl derivative (CAS 445430-62-6) due to reduced steric hindrance . Both fluorinated derivatives show improved bioavailability over non-fluorinated analogs like the phenyl-substituted compound (CAS 74361-78-7) .

Scaffold Simplification: 5-Amino-1H-pyrazole-3-acetic acid (CAS 174891-10-2) lacks aryl substituents, making it a versatile precursor but less potent in target-specific applications .

Key Observations:
  • Fluorophenyl derivatives require precise control of isocyanate coupling to avoid byproducts .
  • Non-fluorinated analogs (e.g., phenyl-substituted) often employ sulfur-mediated cyclization, which is less efficient .

Pharmacological and Industrial Relevance

  • 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid is prioritized in drug discovery due to its balance of solubility (from the acetic acid group) and target affinity (from fluorophenyl) .
  • Discontinued analogs (e.g., 4-fluorophenyl derivative) highlight the importance of substituent positioning in commercial viability .

Biological Activity

2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

  • Molecular Formula : C11_{11}H10_{10}FN3_3O2_2
  • Molecular Weight : 235.218 g/mol
  • CAS Number : 1416342-10-3

Biological Activity Overview

The biological activity of 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid has been evaluated through various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid were tested against various pathogens.

Compound MIC (μg/mL) Activity
7b0.22 - 0.25Excellent against Staphylococcus aureus and Staphylococcus epidermidis
4a0.30 - 0.35Active against Gram-positive bacteria

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays revealed that derivatives of pyrazole can inhibit cancer cell proliferation.

Cell Line Compound IC50 (μM) Effect
HeLaCompound 50.08 - 12.07Inhibits tubulin polymerization, arrests cell cycle in G2/M phase
MCF7Compound 90.50 - 1.00Induces apoptosis and inhibits tumor growth

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vivo.

Model Compound Effect
LPS-stimulated miceCompound RO3201195Significant reduction in TNF-a and IL-6 levels
BV-2 microglial cellsCompound 9Reduced microglial activation and astrocyte proliferation

These results highlight the potential of pyrazole derivatives in treating inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effects of several pyrazole derivatives, including those similar to 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid, demonstrating their effectiveness against resistant bacterial strains .
  • Cancer Cell Proliferation : Research on the anticancer effects showed that specific derivatives could significantly inhibit cell growth in various cancer types, suggesting a mechanism involving tubulin disruption and apoptosis induction .
  • Inflammation Models : In vivo studies using LPS-induced inflammation models revealed that pyrazole derivatives could effectively reduce inflammatory markers, indicating their potential for treating diseases characterized by chronic inflammation .

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